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molecular formula C9H12ClNO2 B8372774 2-Chloro-3,5-dimethoxy-6-methyl-phenyl-amine

2-Chloro-3,5-dimethoxy-6-methyl-phenyl-amine

Cat. No. B8372774
M. Wt: 201.65 g/mol
InChI Key: BNOJXHCCDUFRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759517B2

Procedure details

HCl (91 mL, 360 mmol, 8 equiv, 4N in dioxane) is added dropwise to a cooled (10° C.) solution of (2-chloro-3,5-dimethoxy-6-methyl-phenyl)-carbamic acid tert-butyl ester (13.8 g, 45.7 mmol) in dioxane (150 mL), under an argon atmosphere. The reaction mixture is allowed to warm to RT, stirred for 24 h and concentrated. The residue is diluted with EtOAc, washed with a saturated aqueous solution of NaHCO3, and brine, dried (Na2SO4), filtered and concentrated. The residue is purified by crystallization from DCM/Hex to afford the title compound. ESI-MS: 202.0 [MH]+, TLC: Rf=0.37 (DCM).
Name
Quantity
91 mL
Type
reactant
Reaction Step One
Name
(2-chloro-3,5-dimethoxy-6-methyl-phenyl)-carbamic acid tert-butyl ester
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[NH:8][C:9]1[C:14]([CH3:15])=[C:13]([O:16][CH3:17])[CH:12]=[C:11]([O:18][CH3:19])[C:10]=1[Cl:20])(C)(C)C>O1CCOCC1>[Cl:20][C:10]1[C:11]([O:18][CH3:19])=[CH:12][C:13]([O:16][CH3:17])=[C:14]([CH3:15])[C:9]=1[NH2:8]

Inputs

Step One
Name
Quantity
91 mL
Type
reactant
Smiles
Cl
Step Two
Name
(2-chloro-3,5-dimethoxy-6-methyl-phenyl)-carbamic acid tert-butyl ester
Quantity
13.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC(=C1C)OC)OC)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue is diluted with EtOAc
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by crystallization from DCM/Hex

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1OC)OC)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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